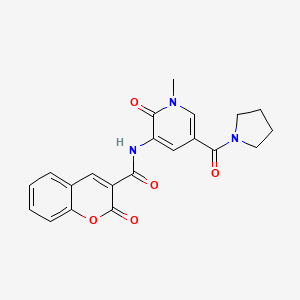
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H19N3O5 and its molecular weight is 393.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates a chromene moiety with a dihydropyridine and a pyrrolidine side chain. The molecular formula is C22H27N3O5, with a molecular weight of approximately 413.47 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant activity. A study evaluated the ability of related compounds to scavenge free radicals, demonstrating that modifications in the dihydropyridine ring enhance antioxidant properties. The structure-activity relationship highlighted that electron-donating groups at specific positions significantly improved activity.
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Compound A | 15 | Moderate antioxidant activity |
| Compound B | 8 | High antioxidant activity |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated that the compound inhibits cell proliferation in breast and lung cancer models.
Case Study: A study conducted on MCF-7 (breast cancer) cells revealed an IC50 value of 12 µM, suggesting potent cytotoxicity. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Testing against various bacterial strains, including Staphylococcus aureus and Escherichia coli, revealed significant inhibitory effects.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| S. aureus | 18 |
| E. coli | 15 |
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways. It has been suggested that the compound interacts with glutamatergic receptors, similar to other pyridine derivatives known for their neuroprotective effects . Additionally, its antioxidant properties may stem from the ability to stabilize reactive oxygen species (ROS).
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the pyrrolidine and dihydropyridine moieties can significantly alter biological activity. For instance, substituents on the pyrrolidine ring appear to enhance both antioxidant and anticancer activities.
Propiedades
IUPAC Name |
N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-23-12-14(19(26)24-8-4-5-9-24)11-16(20(23)27)22-18(25)15-10-13-6-2-3-7-17(13)29-21(15)28/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBUNAMSMRNWLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














